
3-Methylthiofentanyl-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylthiofentanyl-d3 is a synthetic opioid analgesic and a deuterated analog of 3-Methylthiofentanyl. It is structurally related to fentanyl, a potent opioid used for pain management. The deuterium atoms in this compound replace hydrogen atoms, which can be useful in pharmacokinetic studies to trace the compound in biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylthiofentanyl-d3 typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring is formed through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Thiophene Moiety: The thiophene ring is introduced via a substitution reaction.
Deuteration: Deuterium atoms are introduced through specific reactions that replace hydrogen atoms with deuterium.
Final Assembly: The final compound is assembled through amide bond formation between the piperidine and thiophene moieties.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylthiofentanyl-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, thiols, amines.
Major Products
The major products formed from these reactions include:
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols and Amines: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
3-Methylthiofentanyl-d3 has several scientific research applications:
Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of the compound in biological systems.
Receptor Binding Studies: Helps in understanding the binding affinity and selectivity of the compound towards opioid receptors.
Analytical Chemistry: Employed as an internal standard in mass spectrometry for the quantification of related compounds
Mécanisme D'action
3-Methylthiofentanyl-d3 exerts its effects by binding to the mu, delta, and kappa opioid receptors in the central nervous system. This binding leads to:
Decreased Pain Sensation: By inhibiting the transmission of pain signals.
Euphoria and Sedation: Due to the activation of opioid receptors.
Respiratory Depression: A potential side effect resulting from the suppression of the respiratory centers in the brain
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylthiofentanyl: The non-deuterated analog with similar pharmacological properties.
Fentanyl: A widely used opioid analgesic with a similar mechanism of action.
α-Methylfentanyl: Another fentanyl analog with slight structural differences.
Uniqueness
3-Methylthiofentanyl-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in pharmacokinetic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in biological systems .
Propriétés
Formule moléculaire |
C21H28N2OS |
|---|---|
Poids moléculaire |
359.5 g/mol |
Nom IUPAC |
3,3,3-trideuterio-N-[3-methyl-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C21H28N2OS/c1-3-21(24)23(18-8-5-4-6-9-18)20-12-14-22(16-17(20)2)13-11-19-10-7-15-25-19/h4-10,15,17,20H,3,11-14,16H2,1-2H3/i1D3 |
Clé InChI |
SRARDYUHGVMEQI-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])CC(=O)N(C1CCN(CC1C)CCC2=CC=CS2)C3=CC=CC=C3 |
SMILES canonique |
CCC(=O)N(C1CCN(CC1C)CCC2=CC=CS2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


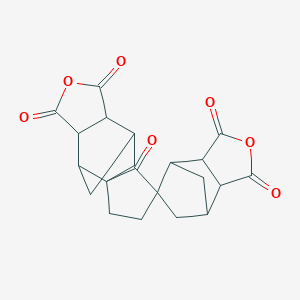
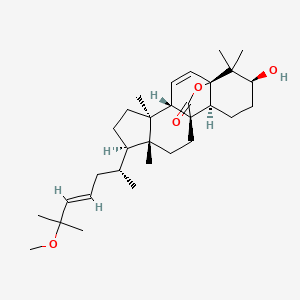
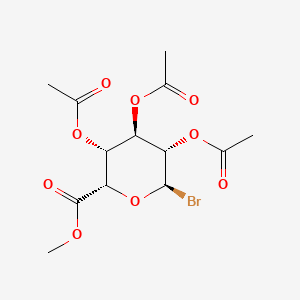
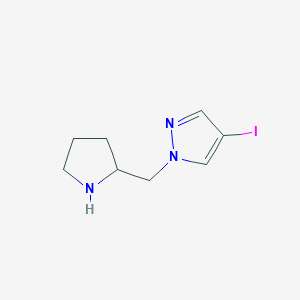
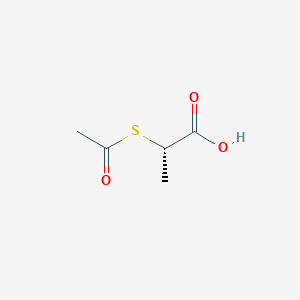



![1-[(1R)-1-azidopropyl]-2-fluorobenzene](/img/structure/B13437260.png)

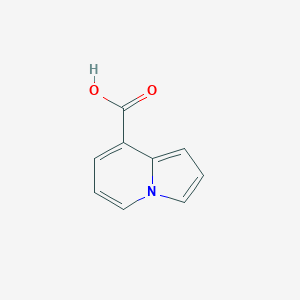

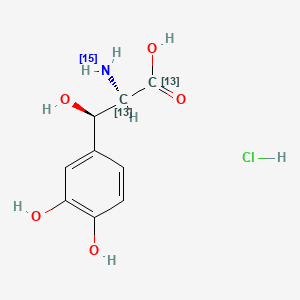
![5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine](/img/structure/B13437283.png)
